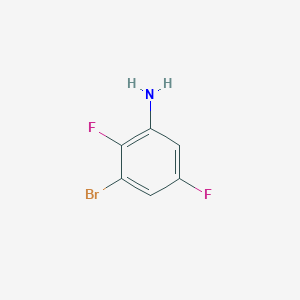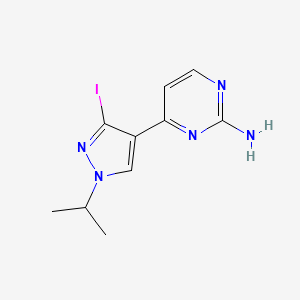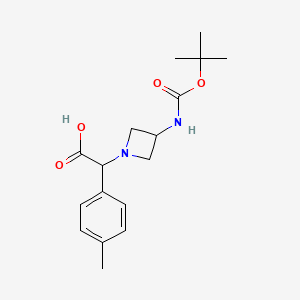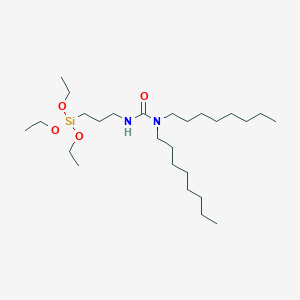
2-(1-Phenylcyclobutyl)acetic acid
Overview
Description
“2-(1-Phenylcyclobutyl)acetic acid” is an organic compound with the molecular formula C12H14O2 . It is used in research and has a molecular weight of 190.24 .
Molecular Structure Analysis
The molecular structure of “2-(1-Phenylcyclobutyl)acetic acid” consists of a phenyl group attached to a cyclobutyl group, which is further attached to an acetic acid group .
Physical And Chemical Properties Analysis
“2-(1-Phenylcyclobutyl)acetic acid” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .
Scientific Research Applications
Selective COX-2 Inhibition for Anti-Inflammatory Applications
2-(1-Phenylcyclobutyl)acetic acid: derivatives have been studied for their potential as selective COX-2 inhibitors . COX-2 is an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. By selectively inhibiting COX-2, these compounds can provide effective anti-inflammatory benefits while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.
Synthesis of Novel Anti-Inflammatory Agents
Research has focused on the design and synthesis of new anti-inflammatory agents using 2-(1-Phenylcyclobutyl)acetic acid derivatives. These efforts aim to develop compounds with potent pharmacological potential, as evidenced by significant COX-2 inhibition and in vivo effectiveness in reducing paw thickness and weight in animal models .
Histopathological Profiling
The derivatives of 2-(1-Phenylcyclobutyl)acetic acid have undergone histopathological profiling to assess their impact on tissue structure and function. This analysis is crucial for determining the safety and potential therapeutic benefits of these compounds .
Toxicological Scrutiny
A comprehensive toxicological evaluation is essential for any new pharmaceutical agent. Derivatives of 2-(1-Phenylcyclobutyl)acetic acid have been scrutinized for their safety profile, including assessments of renal and stomach function, liver enzymes, and kidney indicators .
Pain-Relieving Effects
In addition to anti-inflammatory properties, 2-(1-Phenylcyclobutyl)acetic acid derivatives have been analyzed for their analgesic effects. This research is vital for developing new pain management options that are both effective and safe .
Pharmaceutical Chemistry Research
The compound is a subject of interest in pharmaceutical chemistry for its potential to be incorporated into new drugs. Its unique structure makes it a candidate for the synthesis of various pharmaceutical derivatives, which could lead to the development of new medications .
Medicinal Chemistry and Drug Design
2-(1-Phenylcyclobutyl)acetic acid: is also being explored in medicinal chemistry for drug design purposes. Its molecular framework allows for the creation of chemical diversity, which is essential for the discovery of pharmacologically interesting compounds .
Bio-produced Acetic Acid Pathways
While not directly related to 2-(1-Phenylcyclobutyl)acetic acid , research into bio-produced acetic acid pathways provides insights into the broader applications of acetic acid derivatives in biotechnology and industrial processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-phenylcyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11(14)9-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFGXARPBQMJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700060 | |
| Record name | (1-Phenylcyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylcyclobutyl)acetic acid | |
CAS RN |
7306-17-4 | |
| Record name | (1-Phenylcyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



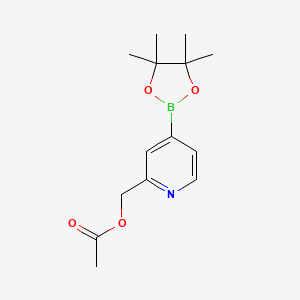
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1504867.png)
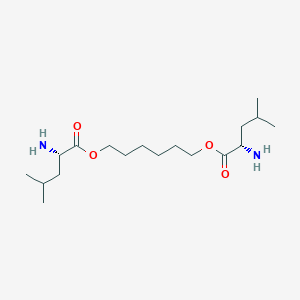
![(R)-3-[(R)-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone](/img/structure/B1504874.png)
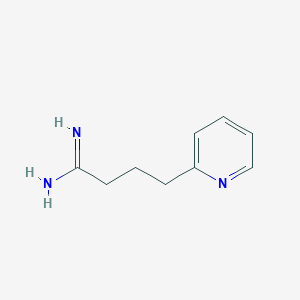
![1-(9-Anthracenylmethyl)-4-(2-chloro-phenyl)-1H-[1,2,3]triazole](/img/structure/B1504880.png)
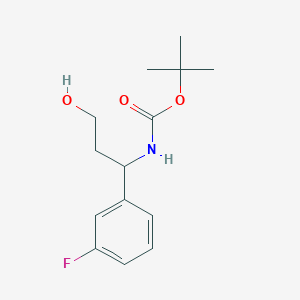
![tert-butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1504882.png)
![(Z)-3-[[(1R)-1-phenylethyl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B1504883.png)
